molecular formula C3H6N4 B1590770 1-Ethyl-1h-tetrazole CAS No. 25108-33-2

1-Ethyl-1h-tetrazole

Cat. No.: B1590770
CAS No.: 25108-33-2
M. Wt: 98.11 g/mol
InChI Key: PZDFYVBXRWSAON-UHFFFAOYSA-N
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Description

1-Ethyl-1H-tetrazole is a heterocyclic organic compound featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is a derivative of tetrazole, where an ethyl group is attached to the nitrogen atom at the first position. Tetrazoles, including this compound, are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-tetrazole can be synthesized through various methods. One common approach involves the reaction of ethylamine with sodium azide and triethyl orthoformate. The reaction typically occurs under reflux conditions, and the progress is monitored using thin-layer chromatography. Another method involves the cycloaddition of ethyl isocyanide with azide ions under mild conditions, often catalyzed by transition metals such as copper or zinc .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. The choice of solvent, catalyst, and reaction temperature are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-tetrazole involves its interaction with various molecular targets. In medicinal chemistry, it acts as a bioisostere for carboxylic acids, mimicking their properties and enhancing the pharmacokinetic profiles of drugs. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, stabilizing the drug-receptor complex. Additionally, its ability to chelate metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially improving its bioavailability in pharmaceutical applications. Its reactivity and stability also differ from other tetrazole derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-ethyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFYVBXRWSAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543228
Record name 1-Ethyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25108-33-2
Record name 1-Ethyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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